3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-methyl-4H-chromen-4-one is a homoisoflavanone, a class of naturally occurring organic compounds found in various plants. [ [] ] Homoisoflavanones are characterized by a three-ring structure consisting of a chromone ring fused to a dihydrobenzopyran ring. [ [] ] This specific compound has been isolated from the tuberous roots of Ophiopogon japonicus, a plant used in traditional Chinese medicine. [ [] ] It is a rare homoisoflavanone containing a methoxy group at the C(5) position of the chromone ring. [ [] ] In scientific research, this compound has been studied primarily for its potential anticancer properties. [ [] ]
The molecular structure of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-methyl-4H-chromen-4-one has been determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [ [] ] The structure consists of a chromone ring fused to a dihydrobenzopyran ring, with a 2,3-dihydro-1,4-benzodioxin substituent at the C(3) position and a methoxy group at the C(7) position. [ [] ] Detailed analysis of NMR data provides information about the specific connectivity and stereochemistry of the molecule. [ [] ]
The specific mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-methyl-4H-chromen-4-one in relation to its observed cytotoxic activity against cancer cells is not fully elucidated in the provided literature. [ [] ] Further research is needed to determine the precise molecular targets and signaling pathways involved in its antiproliferative effects.
The primary scientific application of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-methyl-4H-chromen-4-one explored in the provided literature is its potential as an anticancer agent. [ [] ] It has shown weak to moderate cytotoxicity against the HepG2 (human hepatoma G2), KB (human oral epidermoid carcinoma), and MCF-7 (human breast adenocarcinoma) cell lines in an MTT assay. [ [] ] This suggests that this compound could serve as a starting point for the development of new anticancer drugs.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8